REACTION_CXSMILES
|
CN(C=O)C.Cl[N:7]([C:11]1[CH:15]=[C:14]([CH3:16])[O:13][N:12]=1)[C:8]([CH3:10])=[O:9].O.O.[S:19]1([C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:23](=[O:24])[NH:22]1)(=[O:21])=[O:20].[Na]>O>[CH3:16][C:14]1[O:13][N:12]=[C:11]([NH:7][C:8](=[O:9])[CH2:10][N:22]2[C:23](=[O:24])[C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:30]=3[S:19]2(=[O:20])=[O:21])[CH:15]=1 |f:2.3.4.5,^1:30|
|
Name
|
|
Quantity
|
2.31 L
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
3-(chloroacetamino)-5-methylisoxazole
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Quantity
|
479 g
|
Type
|
reactant
|
Smiles
|
ClN(C(=O)C)C1=NOC(=C1)C
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Name
|
sodium saccharin dihydrate
|
Quantity
|
699 g
|
Type
|
reactant
|
Smiles
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O.O.S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
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Name
|
|
Quantity
|
8 L
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the wet cake is recrystallized from 15 liters of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)NC(CN1S(C2=C(C1=O)C=CC=C2)(=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 658 g | |
YIELD: PERCENTYIELD | 74.8% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |